methyl 1-methylcyclopentanecarboxylate

Catalog No.
S1908434
CAS No.
4630-83-5
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methylcyclopentanecarboxylate

CAS Number

4630-83-5

Product Name

methyl 1-methylcyclopentanecarboxylate

IUPAC Name

methyl 1-methylcyclopentane-1-carboxylate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3

InChI Key

SUCGJXDLZCDFRV-UHFFFAOYSA-N

SMILES

CC1(CCCC1)C(=O)OC

Canonical SMILES

CC1(CCCC1)C(=O)OC

Methyl 1-methylcyclopentanecarboxylate (CAS 4630-83-5) is a gem-disubstituted alicyclic ester characterized by a quaternary carbon center at the C1 position of the cyclopentane ring. As a specialized synthetic building block, it is primarily procured to introduce the 1-methylcyclopentyl motif into complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of the methyl group at the alpha-position fundamentally alters the compound's steric profile, lipophilicity, and chemical reactivity compared to unsubstituted cyclopentyl esters. This structural rigidity and lack of alpha-protons make it an essential precursor for downstream reductions, nucleophilic additions, and the synthesis of metabolically stable drug candidates [1].

Substituting methyl 1-methylcyclopentanecarboxylate with the more common methyl cyclopentanecarboxylate or acyclic aliphatic esters leads to critical failures in both synthetic processing and downstream application performance. In synthesis, the lack of an alpha-proton in the 1-methylated variant prevents unwanted enolization and self-condensation during strongly basic coupling reactions, a common failure point for unsubstituted cycloalkyl esters[1]. In medicinal chemistry, failing to incorporate the quaternary C1 center leaves the resulting API vulnerable to rapid cytochrome P450-mediated alpha-hydroxylation, severely compromising in vivo metabolic stability and half-life[2]. Furthermore, standard cyclopentyl or isopropyl groups cannot replicate the specific hydrophobic packing required in precision GPCR antagonist design [3].

Complete Suppression of Alpha-Enolization in Downstream Coupling

When utilized as an electrophile in complex organic synthesis, the quaternary C1 center of methyl 1-methylcyclopentanecarboxylate fundamentally alters its reactivity profile compared to methyl cyclopentanecarboxylate. Because its molecular structure lacks an alpha-proton, it cannot undergo alpha-deprotonation or enolization under strongly basic conditions [1]. This forces strictly regioselective additions without the competitive formation of thermodynamic or kinetic enolates that reduce yields in unsubstituted cycloalkyl esters.

Evidence DimensionAlpha-enolization susceptibility
Target Compound Data0% alpha-enolization (quaternary center)
Comparator Or BaselineMethyl cyclopentanecarboxylate (susceptible to alpha-deprotonation)
Quantified DifferenceAbsolute elimination of alpha-enolization side reactions
ConditionsStrongly basic nucleophilic addition assays

Procurement of the 1-methylated ester is critical for synthetic routes requiring clean nucleophilic acyl substitution without yield-destroying self-condensation.

Enhanced Metabolic Stability via Quaternary Carbon Blocking

In the development of advanced therapeutics, substituting a standard cyclopentyl moiety with a 1-methylcyclopentyl group (derived from methyl 1-methylcyclopentanecarboxylate) significantly improves metabolic stability. The quaternary C1 position acts as a steric shield and removes the metabolically labile alpha-hydrogen, blocking cytochrome P450-mediated alpha-hydroxylation. This structural modification directly translates to an increased in vivo half-life and reduced dosage requirements compared to unsubstituted cyclopentyl analogs [1].

Evidence DimensionMetabolic liability at the alpha-position
Target Compound DataBlocked alpha-oxidation (quaternary C1)
Comparator Or BaselineCyclopentyl derivatives (rapid alpha-hydroxylation)
Quantified DifferenceSignificant extension of in vivo half-life and metabolic resistance
ConditionsIn vivo pharmacokinetic profiling and CYP450 microsomal stability assays

For pharmaceutical procurement, selecting the 1-methylated precursor is essential for synthesizing APIs with viable pharmacokinetic profiles and extended half-lives.

Enhanced Hydrophobic Receptor Contacts in GPCR Antagonist Design

The specific steric bulk of the 1-methylcyclopentyl motif, installed via methyl 1-methylcyclopentanecarboxylate, provides enhanced hydrophobic interactions in target binding pockets compared to acyclic or unsubstituted cyclic analogs. For instance, in the development of squaramide-based CCR6 antagonists, the 1-methylcyclopentyl group achieved targeted hydrophobic contacts with specific receptor side chains (e.g., V671, L852, Y3167), outperforming the isopropyl baseline and driving measured inhibition of CCR6+ T cell chemotaxis (IC50 = 19 nM) [1].

Evidence DimensionTarget inhibition potency (IC50) and hydrophobic packing
Target Compound Data19 nM IC50 (1-methylcyclopentyl derivative)
Comparator Or BaselineIsopropyl derivative (suboptimal hydrophobic contact)
Quantified DifferenceMarkedly improved receptor affinity via optimized steric bulk
ConditionsCCR6+ T cell chemotaxis inhibition assay

Buyers designing targeted inhibitors should prioritize this specific building block to maximize lipophilic receptor contacts without increasing molecular flexibility.

High-Yield Reduction to Key Intermediates

Methyl 1-methylcyclopentanecarboxylate serves as a process-ready precursor for the synthesis of (1-methylcyclopentyl)methanol, a critical intermediate in medicinal chemistry. Reduction using lithium aluminum hydride (LiAlH4) in ethereal solvents (e.g., THF or diethyl ether) proceeds at 0 °C to room temperature, consistently delivering isolated yields of 72% to 80% . This reliable scalability makes it a practical starting material over multi-step de novo synthesis of the 1-methylcyclopentyl motif.

Evidence DimensionSynthetic yield of (1-methylcyclopentyl)methanol
Target Compound Data72–80% isolated yield
Comparator Or BaselineDe novo multi-step ring construction (lower overall yield, higher complexity)
Quantified DifferenceHigh-efficiency single-step reduction
ConditionsLiAlH4 reduction in THF/diethyl ether at 0–20 °C

Process chemists procure this ester to ensure reproducible, high-yield access to 1-methylcyclopentyl-containing downstream intermediates.

Synthesis of Metabolically Stable APIs

Directly following from its ability to block alpha-hydroxylation [1], this compound is the appropriate starting material for synthesizing active pharmaceutical ingredients (such as CFTR modulators and CCR6 antagonists) where extending in vivo half-life and preventing rapid CYP450 metabolism at the cycloalkyl ring is a primary design goal.

Precision GPCR Antagonist Development

Because the 1-methylcyclopentyl motif provides enhanced hydrophobic packing compared to isopropyl or plain cyclopentyl groups [2], this ester is recommended for structural biology and medicinal chemistry workflows focused on increasing the binding affinity of GPCR antagonists in sterically constrained receptor pockets.

Regioselective Complex Organic Synthesis

In multi-step synthesis requiring nucleophilic acyl substitution, the lack of an alpha-proton in this compound prevents yield-destroying enolization[3]. It is the correct choice for process chemists who need a clean, regioselective electrophile that will not undergo self-condensation under strongly basic conditions.

Scalable Production of (1-Methylcyclopentyl)methanol

As a direct precursor that undergoes 72-80% yield reduction , this ester is the practical procurement choice for bulk or pilot-scale generation of (1-methylcyclopentyl)methanol, bypassing the need for complex, low-yield de novo ring construction.

XLogP3

2

Other CAS

4630-83-5

Wikipedia

Cyclopentanecarboxylic acid, 1-methyl-, methyl ester

Dates

Last modified: 08-16-2023

Explore Compound Types